Tris(4-nitrophenyl) phosphate
Overview
Description
Synthesis Analysis
The synthesis of Tris(4-nitrophenyl) phosphate involves transesterification processes, where sodium alkoxides react with tris(p-nitrophenyl) phosphate in dichloromethane, offering a pathway to diaryl alkyl phosphates. This method results in compounds like bis(p-nitrophenyl) methyl phosphate, showcasing moderate to high yields and purity (Berndt, Dudman, & Zerner, 1979). Additionally, the reaction calorimetry approach provides a "one-pot" synthesis method for triaryl phosphates, including tris(p-nitrophenyl) phosphate, indicating high efficiency and yield under optimized conditions (Silva, Nakayama, & Neto, 1997).
Molecular Structure Analysis
The molecular structure of tris(4-nitrophenyl) phosphate and its derivatives can be elucidated through techniques like X-ray crystallography, revealing insights into their spatial arrangement and intermolecular interactions. For example, studies on related compounds demonstrate the importance of intramolecular hydrogen bonding and the effects of substituent groups on the overall structure and stability of the phosphate esters.
Chemical Reactions and Properties
Tris(4-nitrophenyl) phosphate undergoes various chemical reactions, including electroreduction, where the compound is reduced in a controlled-potential reduction process. This reaction mechanism suggests an initial two-electron transfer followed by cleavage of the oxygen-carbon bond, leading to the formation of products like 4,4'-dinitrobiphenyl (Santhanam & Bard, 1970).
Physical Properties Analysis
Understanding the physical properties of Tris(4-nitrophenyl) phosphate, such as solubility, melting point, and thermal stability, is essential for its application in various fields. These properties are influenced by the compound's molecular structure and intermolecular forces.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are critical for the application of Tris(4-nitrophenyl) phosphate in areas such as flame retardancy and as a reagent in organic synthesis. Its interaction with alkaline hydrogen peroxide, for example, indicates its reactivity and potential for forming intermediates in oxidative conditions (Foroudian, Gillitt, Bunton, & Yatsimirsky, 2001).
Scientific Research Applications
Application 1: Alkaline Phosphatase Assay in ELISA
- Summary of Application : Tris(4-nitrophenyl) phosphate is a non-proteinaceous and non-specific chromogenic substrate, preferred for alkaline phosphatase (ALP) in enzyme-linked immunosorbent assay (ELISA) . It is used to quantify the activity of the enzyme alkaline phosphatase in the ELISA method .
- Methods of Application : In an ELISA, the enzyme alkaline phosphatase is conjugated to an antibody. When the substrate Tris(4-nitrophenyl) phosphate is added, the enzyme catalyzes the hydrolysis of the phosphate group, producing a colored product that can be quantified by measuring the absorbance .
- Results or Outcomes : The intensity of the color produced is directly proportional to the amount of enzyme, and thus the amount of antibody, present in the sample. This allows for the quantification of the target antigen .
Application 2: Protein Tyrosine Phosphatases Assay
- Summary of Application : Tris(4-nitrophenyl) phosphate is widely used to assay protein tyrosine phosphatases (PTPs) .
- Methods of Application : In a PTP assay, the enzyme PTP is incubated with Tris(4-nitrophenyl) phosphate. The enzyme catalyzes the removal of the phosphate group, producing a colored product .
- Results or Outcomes : The amount of colored product produced is directly proportional to the activity of the PTP enzyme, allowing for its quantification .
Application 3: Organic Synthesis
- Summary of Application : Tris(4-nitrophenyl) phosphate is a compound useful in organic synthesis .
- Methods of Application : The specific methods of application would depend on the exact synthetic pathway being used. In general, Tris(4-nitrophenyl) phosphate could be used as a reagent or catalyst in various organic reactions .
- Results or Outcomes : The outcomes would vary based on the specific reaction. In general, the use of Tris(4-nitrophenyl) phosphate could facilitate the synthesis of various organic compounds .
Application 4: Synthesis of InP Nanocrystals
- Summary of Application : Tris(4-nitrophenyl) phosphate has been used in the synthesis of indium phosphide (InP) nanocrystals .
- Methods of Application : In the synthesis of InP nanocrystals, Tris(4-nitrophenyl) phosphate could be used as a phosphorus precursor. The reaction mixture is heated under optimized conditions to obtain highly homogeneous InP quantum dots with improved optical characteristics .
- Results or Outcomes : The synthesized InP quantum dots have a narrow photoluminescence band and a high photoluminescence quantum yield, making them a promising low-toxicity alternative to cadmium chalcogenide quantum dots in optoelectronics and biomedicine .
Application 5: Determination of Enzyme Activity
- Summary of Application : Tris(4-nitrophenyl) phosphate has been used to determine the enzyme activity of acid and alkaline phosphatase in cell lysates .
- Methods of Application : The specific methods of application would depend on the exact experimental setup. In general, the enzyme activity is determined by measuring the rate of hydrolysis of Tris(4-nitrophenyl) phosphate .
- Results or Outcomes : The rate of hydrolysis is directly proportional to the enzyme activity, allowing for its quantification .
Application 6: Synthesis of Tris (diethylamino)phosphine
- Summary of Application : Tris(4-nitrophenyl) phosphate has been used in the synthesis of tris (diethylamino)phosphine .
- Methods of Application : The specific methods of application would depend on the exact synthetic pathway being used. In general, Tris(4-nitrophenyl) phosphate could be used as a reagent in the synthesis of tris (diethylamino)phosphine .
- Results or Outcomes : The outcomes would vary based on the specific reaction. In general, the use of Tris(4-nitrophenyl) phosphate could facilitate the synthesis of tris (diethylamino)phosphine .
Safety And Hazards
properties
IUPAC Name |
tris(4-nitrophenyl) phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N3O10P/c22-19(23)13-1-7-16(8-2-13)29-32(28,30-17-9-3-14(4-10-17)20(24)25)31-18-11-5-15(6-12-18)21(26)27/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSPPBDBWOJRII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N3O10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192004 | |
Record name | Tris(4-nitrophenyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(4-nitrophenyl) phosphate | |
CAS RN |
3871-20-3 | |
Record name | Phosphoric acid, tris(4-nitrophenyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3871-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris(4-nitrophenyl) phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003871203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3871-20-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66455 | |
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Record name | Tris(4-nitrophenyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(4-nitrophenyl) phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.264 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIS(4-NITROPHENYL) PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V5B3MK2LD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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